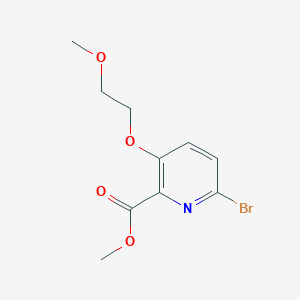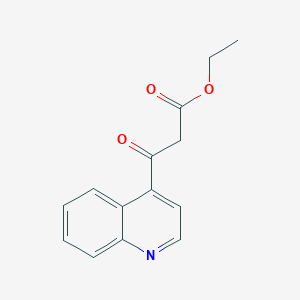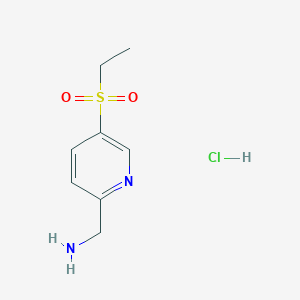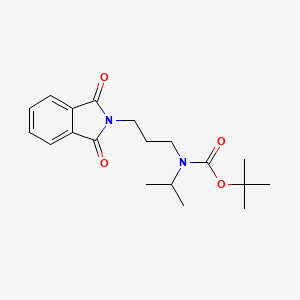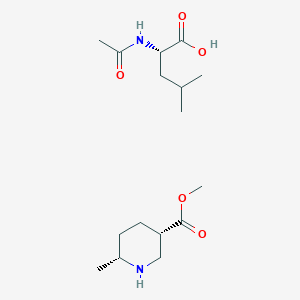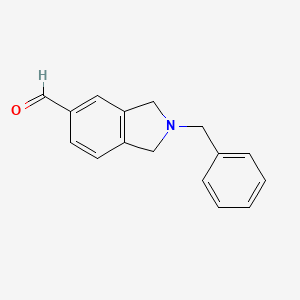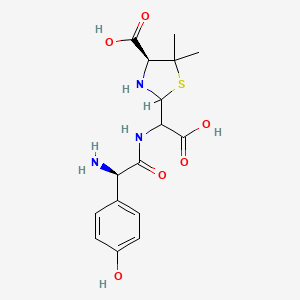![molecular formula C8H10INO B1412444 Methanamine, N-[(3-iodophenyl)methoxy]- CAS No. 912549-21-4](/img/structure/B1412444.png)
Methanamine, N-[(3-iodophenyl)methoxy]-
Overview
Description
Methanamine, N-[(3-iodophenyl)methoxy]- is an organic compound that features an amine group attached to a methoxy group, which is further connected to a 3-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(3-iodophenyl)methoxy]- typically involves the reaction of 3-iodophenol with methanamine under specific conditions. One common method is the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of methanamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Methanamine, N-[(3-iodophenyl)methoxy]- may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(3-iodophenyl)methoxy]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methanamine, N-[(3-iodophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-[(3-iodophenyl)methoxy]- depends on its specific application. In oxidation reactions, the amine group is converted to a carbonyl group through the action of oxidizing agents. In substitution reactions, the iodine atom is replaced by other functional groups, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methanamine, N-methoxy-: Similar structure but lacks the 3-iodophenyl group.
Methoxyamine, N-methyl-: Another related compound with a methoxy group attached to an amine.
Uniqueness
Methanamine, N-[(3-iodophenyl)methoxy]- is unique due to the presence of the 3-iodophenyl group, which imparts distinct reactivity and potential applications compared to other methanamine derivatives. The iodine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-[(3-iodophenyl)methoxy]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10-11-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHMQHDRHJIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
